2-(4-氟苯胺基)-2-氧代乙酸乙酯

描述

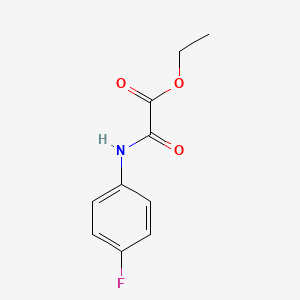

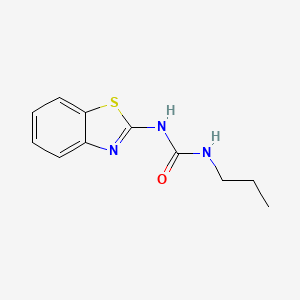

Ethyl 2-(4-fluoroanilino)-2-oxoacetate, also known as Ethyl 2-(4-fluoroanilino)-2-oxoacetate, is a useful research compound. Its molecular formula is C10H10FNO3 and its molecular weight is 211.19 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl 2-(4-fluoroanilino)-2-oxoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-(4-fluoroanilino)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-fluoroanilino)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

复杂分子的合成

复杂分子的合成,例如 2-氟-4-溴联苯,代表了有机化学中类似化合物的一个关键应用。这个过程涉及交叉偶联反应,并突出了开发实用且高效的合成路线的重要性。此类方法对于合成药物和农用化学品至关重要,其中 2-(4-氟苯胺基)-2-氧代乙酸乙酯可以用作中间体或反应物,以创建具有特定生物活性的结构复杂分子 (Qiu, Gu, Zhang, & Xu, 2009).

环境归趋和毒性研究

了解化学化合物的环境归趋和毒性对于评估其安全性和对生态系统的影响至关重要。例如,对氧化工艺化学品(包括在工业过程中使用的大量溶剂和中间体)的生物降解和水生影响的研究提供了有关这些物质在环境中如何行为的宝贵数据。此信息对于评估与 2-(4-氟苯胺基)-2-氧代乙酸乙酯和相关化学品的使用相关的潜在环境风险至关重要 (Staples, 2001).

分析和检测方法

开发分析方法来通过各种生物基质中的代谢物(如乙醇葡萄糖苷 (EtG) 和乙醇硫酸盐 (EtS))检测酒精消耗,展示了灵敏和特异检测技术在法医和临床毒理学中的重要性。这些方法强调了化学化合物在开发诊断工具和监测接触各种物质(包括 2-(4-氟苯胺基)-2-氧代乙酸乙酯,如果相关的话)中的更广泛的用途 (Alsayed 等人,2021).

作用机制

Target of Action

Ethyl 2-(4-fluoroanilino)-2-oxoacetate is a complex compound with potential biological activity. It’s worth noting that 4-fluoroaniline, a component of this compound, is a common building block in medicinal chemistry and related fields .

Mode of Action

Compounds containing 4-fluoroaniline are known to interact with various biological targets

Biochemical Pathways

4-fluoroaniline, a component of this compound, is used as a precursor to various potential and real applications . The exact pathways and their downstream effects would depend on the specific targets and mode of action of the compound.

Result of Action

Compounds containing 4-fluoroaniline have been evaluated for various applications, including the production of ligands for homogeneous catalysis .

生化分析

Biochemical Properties

Ethyl 2-(4-fluoroanilino)-2-oxoacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 enzymes. These interactions can lead to the formation of reactive intermediates that may further interact with cellular macromolecules, leading to various biochemical effects .

Cellular Effects

Ethyl 2-(4-fluoroanilino)-2-oxoacetate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression profiles and metabolic fluxes within the cell .

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-(4-fluoroanilino)-2-oxoacetate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. By binding to the active site of these enzymes, it can prevent substrate binding and subsequent catalytic activity. Additionally, Ethyl 2-(4-fluoroanilino)-2-oxoacetate can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(4-fluoroanilino)-2-oxoacetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-(4-fluoroanilino)-2-oxoacetate can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to Ethyl 2-(4-fluoroanilino)-2-oxoacetate in in vitro and in vivo studies has demonstrated its potential to cause sustained alterations in cellular processes .

Dosage Effects in Animal Models

The effects of Ethyl 2-(4-fluoroanilino)-2-oxoacetate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of Ethyl 2-(4-fluoroanilino)-2-oxoacetate can lead to toxicity, affecting vital organs and systems in animal models .

Metabolic Pathways

Ethyl 2-(4-fluoroanilino)-2-oxoacetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of Ethyl 2-(4-fluoroanilino)-2-oxoacetate .

Transport and Distribution

The transport and distribution of Ethyl 2-(4-fluoroanilino)-2-oxoacetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, Ethyl 2-(4-fluoroanilino)-2-oxoacetate may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its distribution and biological activity .

Subcellular Localization

Ethyl 2-(4-fluoroanilino)-2-oxoacetate exhibits specific subcellular localization patterns that can affect its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. For instance, Ethyl 2-(4-fluoroanilino)-2-oxoacetate may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

属性

IUPAC Name |

ethyl 2-(4-fluoroanilino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBZLXSQKQMFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379000 | |

| Record name | Ethyl (4-fluoroanilino)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69065-91-4 | |

| Record name | Ethyl (4-fluoroanilino)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69065-91-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(5E)-5-[(3,4-diethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1224584.png)

![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde oxime](/img/structure/B1224585.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(2-furanylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1224590.png)

![2-[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B1224594.png)

![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-methoxyphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1224595.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(5,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-methylthiourea](/img/structure/B1224596.png)

![3-Phenyl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B1224602.png)

![3-[4-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-3-(2-oxo-1-benzopyran-3-yl)-1-pyrazolyl]propanoic acid](/img/structure/B1224604.png)

![6-[1-Azepanyl(mercapto)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224609.png)

![2-(4-Chlorophenyl)-5-[[(4-methyl-2-thiazolyl)thio]methyl]-1,3,4-oxadiazole](/img/structure/B1224611.png)